molecular formula C13H16BrN5OS B2491535 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole CAS No. 2379971-19-2

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole

Cat. No. B2491535
CAS RN: 2379971-19-2
M. Wt: 370.27
InChI Key: RBPOPBPBIXZBKQ-UHFFFAOYSA-N
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Description

The compound “2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The molecule also contains a bromopyrimidine group and a piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the bromopyrimidine and piperidine rings. The bromopyrimidine could potentially be synthesized from a pyrimidine precursor through a bromination reaction . The piperidine ring could be formed through a variety of methods, including the cyclization of a suitable amine precursor . The final step would likely involve the coupling of these two components, possibly through a nucleophilic substitution reaction.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. The bromopyrimidine group is a heterocyclic aromatic ring, which means it contains atoms other than carbon in the ring and has a delocalized electron cloud. The piperidine ring is a saturated six-membered ring containing one nitrogen atom . The thiadiazole ring is another heterocyclic aromatic ring, containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromine atom on the pyrimidine ring, which could act as a good leaving group in nucleophilic substitution reactions . The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation . The thiadiazole ring, being aromatic, would likely be relatively stable, but could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could potentially increase the compound’s molecular weight and polarity . The piperidine and thiadiazole rings could contribute to the compound’s solubility and stability .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological target of the compound. For example, if the compound were a drug, its mechanism of action could involve binding to a specific protein or enzyme, thereby modulating its activity.

properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5OS/c1-9-17-18-13(21-9)19-4-2-3-10(7-19)8-20-12-15-5-11(14)6-16-12/h5-6,10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPOPBPBIXZBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine

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